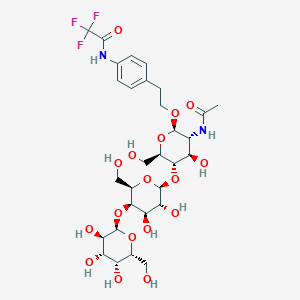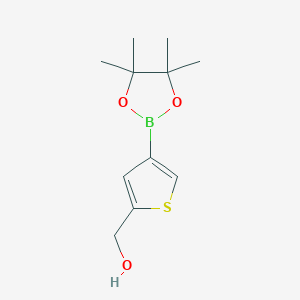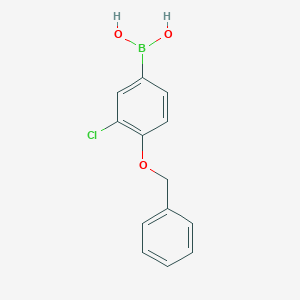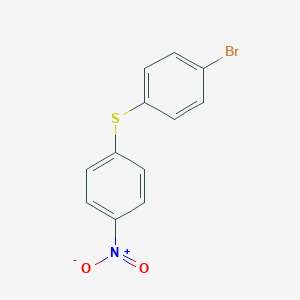
(4-Bromophenyl)(4-nitrophenyl)sulfane
概要
説明
The compound (4-Bromophenyl)(4-nitrophenyl)sulfane is a molecule that is presumed to consist of a 4-bromophenyl group and a 4-nitrophenyl group linked by a sulfanyl (-S-) bridge. This type of compound is of interest due to its potential applications in the formation of self-assembled monolayers (SAMs) and its relevance in photodynamic therapy (PDT) for cancer treatment.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the use of 4-nitrophenyl sulfenyl chloride as a precursor for aromatic SAMs on gold surfaces . The synthesis involves the reductive dissociation of the S-Cl bond, which suggests that similar methods could potentially be applied to synthesize (4-Bromophenyl)(4-nitrophenyl)sulfane by substituting the appropriate bromophenyl precursor.
Molecular Structure Analysis
While the exact molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane is not provided, related compounds have been characterized using various analytical techniques. For instance, a compound with a somewhat similar structure, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by elemental analysis, IR, UV, NMR spectroscopy, and X-ray crystallography . These techniques could be employed to determine the molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane.
Chemical Reactions Analysis
The reactivity of the sulfanyl group in forming SAMs indicates that (4-Bromophenyl)(4-nitrophenyl)sulfane could participate in similar surface chemistry reactions . Additionally, the presence of the nitro group could confer reactivity towards reduction or participation in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenyl)(4-nitrophenyl)sulfane can be inferred from related compounds. For example, the crystal structure of a related compound provides insights into the potential crystalline arrangement and solid-state properties . The optical properties of sulfanyl porphyrazines, which are structurally related, have been evaluated in various solvents, suggesting that (4-Bromophenyl)(4-nitrophenyl)sulfane may also exhibit interesting optical properties relevant to PDT .
科学的研究の応用
1. Development of Transparent Aromatic Polyimides
(Tapaswi et al., 2015) synthesized transparent polyimides using derivatives of (4-Bromophenyl)(4-nitrophenyl)sulfane. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for advanced material applications.
2. Nitration of Brominated Pyrazoles
Research by (Chang et al., 1979) and (Chang et al., 1980) explored the nitration of brominated pyrazoles in sulfuric acid, which involves compounds similar to (4-Bromophenyl)(4-nitrophenyl)sulfane.
3. Optical Properties of Chalcone Derivatives
(D’silva et al., 2012) investigated the nonlinear optical properties of chalcone derivatives, including compounds with bromo and nitro substitutions, which are structurally related to (4-Bromophenyl)(4-nitrophenyl)sulfane.
4. Formation of Aromatic SAMs on Gold Surfaces
(Houmam et al., 2011) utilized 4-Nitrophenyl sulfenyl chloride, a compound related to (4-Bromophenyl)(4-nitrophenyl)sulfane, for the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces.
5. Hypobromite Ion Reactions
(Simanenko et al., 2004) studied the reaction of hypobromite ion with nerve and blister agent simulants, which relates to the reactivity of bromine and nitro groups in (4-Bromophenyl)(4-nitrophenyl)sulfane.
6. Synthesis of Modified Amino Acids
(Bambal & Hanzlik, 1994) synthesized modified amino acids, including derivatives of (4-Bromophenyl)(4-nitrophenyl)sulfane, providing models for adducts of bromobenzene oxide to protein.
7. Evaluation of Intermolecular Interactions
(Jacob et al., 2011) evaluated the intermolecular interactions in thioxanthone derivatives and precursors, including compounds similar to (4-Bromophenyl)(4-nitrophenyl)sulfane, to understand the role of different substituent groups.
8. Modification of Electrophilic Center in Pyridinolysis
(Um et al., 2006) reported a kinetic study on the modification of the electrophilic center in O-4-nitrophenyl benzoate and thionobenzoates, which are structurally related to (4-Bromophenyl)(4-nitrophenyl)sulfane.
9. Molecular Imaging and Detection of Hydrogen Sulfide
(Lin et al., 2015) developed chemical probes for molecular imaging and detection of hydrogen sulfide and related reactive sulfur species, relevant to the study of compounds like (4-Bromophenyl)(4-nitrophenyl)sulfane.
10. Detection and Imaging of Sulfane Sulfur
(Han et al., 2018) designed a near-infrared fluorescent probe for detecting and imaging sulfane sulfur in cells, relevant to the study of sulfur-containing compounds like (4-Bromophenyl)(4-nitrophenyl)sulfane.
Safety and Hazards
特性
IUPAC Name |
1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPDJTKDECOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302208 | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-nitrophenyl)sulfane | |
CAS RN |
21969-12-0 | |
| Record name | 21969-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

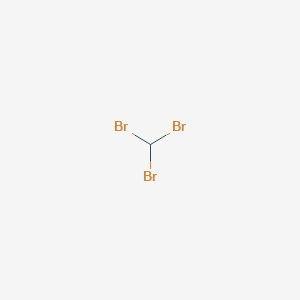
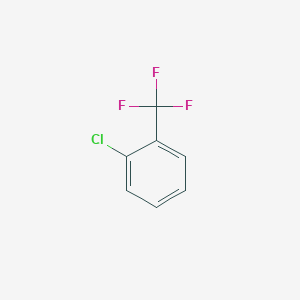

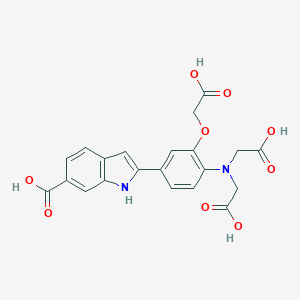

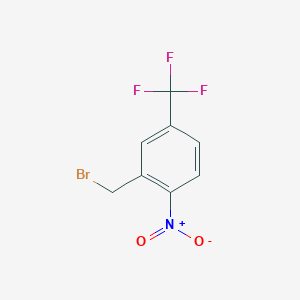
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
